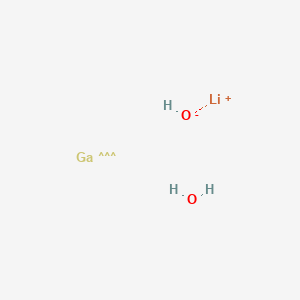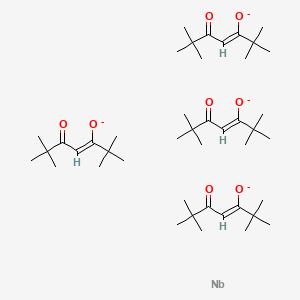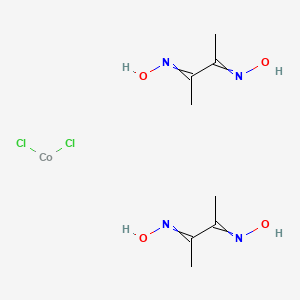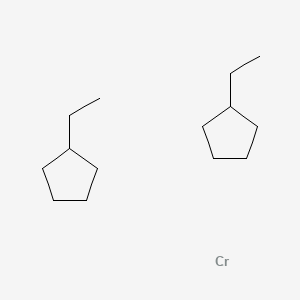![molecular formula C22H22O8 B15285638 (10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)
(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Podophyllotoxin is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of plants belonging to the Podophyllum species, such as Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum Royle (Barberry family) . It is known for its potent antimitotic and antiviral properties, making it a valuable compound in both traditional and modern medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Podophyllotoxin can be synthesized through various chemical routes. One common method involves the selective cleavage of ring A through Schreier’s method and the modified-Schreier method . These methods, however, often result in compounds that are biologically less active than podophyllotoxin itself.
Industrial Production Methods
Industrial production of podophyllotoxin typically involves extraction from natural sources. The rhizomes of Podophyllum peltatum and Sinopodophyllum hexandrum Royle are harvested, dried, and then subjected to solvent extraction to isolate podophyllotoxin . Advances in biotechnology have also explored the microbial production of podophyllotoxin, offering a renewable and potentially more sustainable source .
Chemical Reactions Analysis
Types of Reactions
Podophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions include various derivatives of podophyllotoxin, such as epipodophyllotoxin and deoxypodophyllotoxin . These derivatives often exhibit different biological activities and are used in the development of new therapeutic agents .
Scientific Research Applications
Podophyllotoxin has a wide range of scientific research applications:
Chemistry: It serves as a lead compound for the synthesis of various derivatives with enhanced biological activities.
Medicine: It is employed in the treatment of genital warts and molluscum contagiosum.
Industry: Podophyllotoxin and its derivatives are used in the development of antiviral and anticancer drugs.
Mechanism of Action
Comparison with Similar Compounds
Podophyllotoxin is often compared with its derivatives and congeners, such as etoposide and teniposide . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications . Etoposide, for instance, is widely used in chemotherapy due to its superior anticancer activity .
List of Similar Compounds
- Etoposide
- Teniposide
- Epipodophyllotoxin
- Deoxypodophyllotoxin
Podophyllotoxin stands out due to its natural occurrence and its role as a precursor for the synthesis of various therapeutic agents .
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(5R,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13?,18-,19?,20+/m1/s1 |
InChI Key |
YJGVMLPVUAXIQN-RWPMSNGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2C3C(COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
![(15-Ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl)methanol](/img/structure/B15285587.png)

![8-[6-Amino-5-(2-amino-3-chloropyridin-4-yl)sulfanylpyrazin-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15285594.png)


![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B15285619.png)

![6-[(2-Aminocyclohexyl)amino]-4-[(5,6-dimethylpyridin-2-yl)amino]pyridazine-3-carboxamide](/img/structure/B15285633.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)

